molecular formula C21H19N5O3S B2979355 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1226447-55-7

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2979355
CAS RN: 1226447-55-7
M. Wt: 421.48
InChI Key: ULYMYTITCIETSM-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One study describes the synthesis and characterization of zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Another research effort highlights the molecular iodine-promoted synthesis of benzimidazoles, benzothiazoles, and 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines, revealing a novel class of compounds with potential antimicrobial properties through the formation of new C-N and S-N bonds (Naresh, Kant, & Narender, 2014).

Anticancer Agents

The synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents, which also explores thiadiazole derivatives, suggests the exploration of these frameworks for pharmacological applications, including anticancer properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antifungal and Antibacterial Drug Development

Research into microwave-assisted synthesis of heterocyclic dicarboxylic acids, including 1,3,4-thiadiazines and derivatives, indicates potential as antifungal and antibacterial drugs, showcasing the compound's utility in developing novel pharmacotherapies (Dabholkar & Parab, 2011).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-29-15-6-2-5-14(13-15)16-10-11-20(28)26(23-16)12-4-9-19(27)22-17-7-3-8-18-21(17)25-30-24-18/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYMYTITCIETSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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